4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
Overview
Description
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C9H12BNO3 and its molecular weight is 193.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Assemblies
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is used in the design and synthesis of supramolecular assemblies. These assemblies, involving phenylboronic and 4-methoxyphenylboronic acids, are formed due to O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2. A centrosymmetric cyclic C–H⋯O hydrogen bonding dimer is identified in 4-methoxyphenylboronic acid's crystal structure (Pedireddi & Seethalekshmi, 2004).
Organoboron Compound Studies
Research involving sterically hindered N,N'-dihydroxyaminals and their reactions with phenylboronic acid demonstrates the potential of this compound in creating structurally unique organoboron compounds. These compounds are important for understanding complex chemical interactions and structural dynamics (Kliegel et al., 1993).
Hydrophilic Compound Recognition
This compound is instrumental in the recognition of hydrophilic amino and N,N-dimethylamino compounds by certain oligomers. The selective transfer of these compounds from aqueous solutions to organic media highlights its potential in chemical separation and analysis processes (Sawada et al., 2000).
Photodynamic Therapy Applications
A novel application in photodynamic therapy involves the synthesis of 4-(N,N′-dimethylamino)phenyl substituted lutetium(III) acetate phthalocyanine via a Suzuki-Miyaura coupling reaction with 4-(N,N-dimethylamino)phenylboronic acid. The resulting compound exhibits excellent water solubility and promising properties for cancer treatment (Al-Raqa et al., 2017).
Catalysis in Organic Synthesis
This compound has been utilized in catalysis for dehydrative condensation reactions between carboxylic acids and amines, demonstrating its efficacy in facilitating complex organic synthesis processes (Ishihara & Lu, 2016).
Vibrational Study of Phenylboronic Acid Derivatives
The compound is studied for its vibrational properties, particularly in forms like 4-carboxy phenylboronic acid. Understanding these properties aids in the exploration of functionalized derivatives for various scientific applications (Dikmen & Alver, 2021).
Drug Synthesis and Delivery
In the field of drug synthesis and delivery, phenylboronic acid derivatives, including this compound, are pivotal in the creation of hydrogels and polymers with specific properties. These materials have applications in controlled drug delivery systems, showcasing the compound's significance in pharmaceutical research (Kim et al., 2013).
Sensing Technologies
The compound's utility in sensing technologies, particularly for sugars, is demonstrated through studies on its binding capabilities with polymers. This application is crucial for developing new sensing materials for biomedical and environmental monitoring purposes (Okasaka & Kitano, 2010).
Safety and Hazards
The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is also advised to avoid contact with skin, eyes, and the respiratory tract .
Future Directions
The compound has been used in the preparation of push-pull arylvinyldiazine chromophores , helical ortho-phenylene oligomers with terminal push-pull substitution , and organic dyes for dye-sensitized solar cells . These applications suggest potential future directions in the fields of organic synthesis, materials science, and renewable energy.
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of various compounds, suggesting that its targets may vary depending on the specific reactions it is involved in .
Mode of Action
It is used as a reactant in the synthesis of various compounds, indicating that its interaction with its targets and the resulting changes would depend on the specific synthesis reactions .
Biochemical Pathways
It is used in the synthesis of various compounds, suggesting that it may influence multiple biochemical pathways depending on the specific synthesis reactions .
Result of Action
Its effects would likely depend on the specific synthesis reactions it is involved in .
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.
Biochemical Analysis
Biochemical Properties
Boronic acids are known to interact with various enzymes and proteins, often acting as inhibitors or activators . The exact nature of these interactions would depend on the specific biomolecules involved and the conditions under which the reactions occur .
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Subcellular Localization
Disclaimer: : The information provided here is based on the data available as of 2021 and may be subject to change with new research findings .
Properties
IUPAC Name |
[4-(dimethylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYYVSIRDJVQJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393109 | |
Record name | 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405520-68-5 | |
Record name | 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylcarbamoyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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